molecular formula C7H9FO B13499974 4-Ethynyl-4-fluorooxane

4-Ethynyl-4-fluorooxane

Cat. No.: B13499974
M. Wt: 128.14 g/mol
InChI Key: LMOZTDASZIMNGV-UHFFFAOYSA-N
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Description

4-Ethynyl-4-fluorooxane is a chemical compound characterized by the presence of both ethynyl and fluoro functional groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-4-fluorooxane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of 4-fluorobenzaldehyde with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group with a base to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-4-fluorooxane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The fluoro group can be reduced under specific conditions to yield hydrocarbon derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-Ethynyl-4-fluorooxane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-fluorooxane, particularly in its antiviral applications, involves the inhibition of reverse transcriptase. The compound acts as a chain-terminating agent by incorporating into the nascent DNA chain and preventing further elongation. This is achieved through interactions at the polymerase active site, where the ethynyl group fits into a conserved hydrophobic pocket .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-4-fluorooxane is unique due to its combination of ethynyl and fluoro groups on an oxane ring, which imparts distinct chemical reactivity and potential biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H9FO

Molecular Weight

128.14 g/mol

IUPAC Name

4-ethynyl-4-fluorooxane

InChI

InChI=1S/C7H9FO/c1-2-7(8)3-5-9-6-4-7/h1H,3-6H2

InChI Key

LMOZTDASZIMNGV-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)F

Origin of Product

United States

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